3-Chloro-2-[(piperidin-4-yl)methoxy]pyridine hydrochloride
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Overview
Description
3-Chloro-2-[(piperidin-4-yl)methoxy]pyridine hydrochloride is an organic compound that features a pyridine ring substituted with a chloro group and a piperidinylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-[(piperidin-4-yl)methoxy]pyridine hydrochloride typically involves the reaction of 3-chloropyridine with piperidin-4-ylmethanol under suitable conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-[(piperidin-4-yl)methoxy]pyridine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen or carbon atoms.
Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, or other bases.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Various substituted pyridine derivatives.
Oxidation Products: Oxidized forms of the pyridine ring or piperidine moiety.
Reduction Products: Reduced forms of the pyridine ring or piperidine moiety.
Scientific Research Applications
3-Chloro-2-[(piperidin-4-yl)methoxy]pyridine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the interaction of pyridine derivatives with biological targets.
Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-[(piperidin-4-yl)methoxy]pyridine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity to its molecular targets, while the pyridine ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride
- 2-Amino-4-(1-piperidine)pyridine derivatives
Uniqueness
3-Chloro-2-[(piperidin-4-yl)methoxy]pyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloro and piperidinylmethoxy groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-chloro-2-(piperidin-4-ylmethoxy)pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O.ClH/c12-10-2-1-5-14-11(10)15-8-9-3-6-13-7-4-9;/h1-2,5,9,13H,3-4,6-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKPPVABVGEUBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C=CC=N2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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